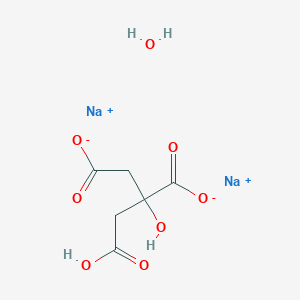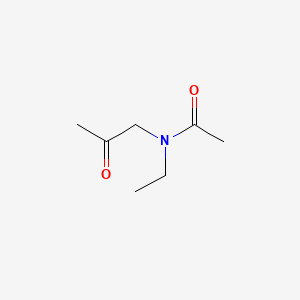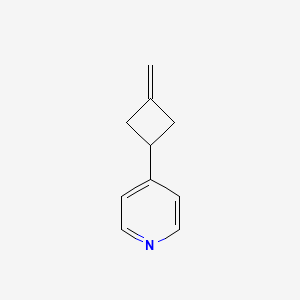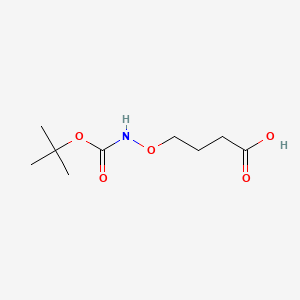
Potassium phosphate trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium phosphate is a generic term for the salts of potassium and phosphate ions. It includes Monopotassium phosphate (KH2PO4), Dipotassium phosphate (K2HPO4), and Tripotassium phosphate (K3PO4) . Potassium phosphate dibasic trihydrate is a key component of potassium phosphate buffer, phosphate-buffered saline (PBS), and phosphate-buffered EDTA (PBE). It is extensively used in the preparation of biological samples for various biological experiments .
Synthesis Analysis
Tripotassium phosphate is produced by the neutralization of phosphoric acid with potassium hydroxide . It is used as an inert, easily removed proton acceptor in organic synthesis .Molecular Structure Analysis
Potassium phosphate has a molecular weight of 212.27 g/mol . The InChI Key for Potassium phosphate is XQGPKZUNMMFTAL-UHFFFAOYSA-L .Chemical Reactions Analysis
Tripotassium phosphate has few industrial applications. It is used as an inert, easily removed proton acceptor in organic synthesis. Some of the reactions include the deprotection of BOC amines, the synthesis of unsymmetrical diaryl ethers using [Bmim] as the solvent, and the cross-coupling reaction of aryl halides with terminal alkynes .Physical And Chemical Properties Analysis
Potassium phosphate compounds are highly water-soluble salts that yield moderately alkaline solutions in water . The pH of a 5% solution of Potassium phosphate dibasic trihydrate is between 8.5 to 9.6 . It appears as a white or off-white solid .Mécanisme D'action
Phosphorus in the form of organic and inorganic phosphate has a variety of important biochemical functions in the body and is involved in many significant metabolic and enzymatic reactions in almost all organs and tissues . Potassium is the major cation of intracellular fluid and is essential for the conduction of nerve impulses in heart, brain, and skeletal muscle .
Safety and Hazards
Orientations Futures
Potassium phosphate is widely used in molecular biology, biochemistry, and chromatography . As a food additive, potassium phosphates have the E number E340 . It is expected that the use of potassium phosphate will continue to expand in various fields due to its buffering capacity and other properties .
Propriétés
Numéro CAS |
115281-28-2 |
|---|---|
Formule moléculaire |
H6K2O6P+ |
Poids moléculaire |
211.212 |
Nom IUPAC |
dipotassium;dioxido(oxo)phosphanium;trihydrate |
InChI |
InChI=1S/2K.HO3P.3H2O/c;;1-4(2)3;;;/h;;(H,1,2,3);3*1H2/q2*+1;;;;/p-1 |
Clé InChI |
CVEPXURAVKBOHF-UHFFFAOYSA-M |
SMILES |
O.O.O.[O-][P+](=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,3-dihydro-1H-cyclopenta[b]quinoxalin-5-ol](/img/structure/B568575.png)

